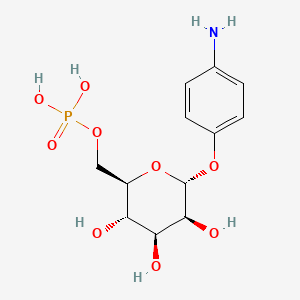

4-Aminophenyl 6-phospho-alpha-mannopyranoside

描述

4-Aminophenyl 6-phospho-alpha-mannopyranoside is an organic compound that is a derivative of alpha-mannopyranoside. It is a colorless to pale yellow crystalline powder that is stable at room temperature. This compound is primarily used in biochemical research, particularly as a substrate for enzyme assays .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminophenyl 6-phospho-alpha-mannopyranoside involves multiple steps:

Acetylation: The starting material, alpha-D-mannopyranose, is acetylated to form 1,2,3,4,6-penta-O-acetyl-alpha-D-mannopyranose.

Nitration: The acetylated mannopyranose is then reacted with 4-nitrophenol in the presence of a catalyst such as tin(IV) chloride to form 4-nitrophenyl 1,2,3,4,6-penta-O-acetyl-alpha-D-mannopyranoside.

Reduction: The nitro group is reduced to an amino group using a reducing agent like sodium borohydride, resulting in 4-aminophenyl 1,2,3,4,6-penta-O-acetyl-alpha-D-mannopyranoside.

Deacetylation: Finally, the acetyl groups are removed under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are automated to ensure consistency and efficiency.

化学反应分析

Types of Reactions

4-Aminophenyl 6-phospho-alpha-mannopyranoside undergoes several types of chemical reactions:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide.

Reduction: The nitro group can be reduced back to an amino group using reducing agents like sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acidic conditions.

Reduction: Sodium borohydride, methanol.

Substitution: Various nucleophiles, basic or acidic conditions depending on the nucleophile.

Major Products

Oxidation: 4-Nitrophenyl 6-phospho-alpha-mannopyranoside.

Reduction: this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Enzyme Assays

4-Aminophenyl 6-phospho-alpha-mannopyranoside serves as a substrate in enzyme kinetics studies, particularly for glycosidases that hydrolyze mannopyranosides. The reaction can be monitored spectrophotometrically, allowing researchers to determine enzyme activity and mechanisms effectively.

Drug Delivery Systems

Recent studies have explored the use of this compound in targeted drug delivery systems:

- Lipidic Nanoparticles : A study demonstrated that APMP-conjugated lipid nanoparticles significantly improved the delivery of docetaxel across the blood-brain barrier, enhancing therapeutic efficacy against brain tumors .

- Neoglycolipids : Research on mannosylated neoglycolipids showed that they could encapsulate peptide-based therapeutics effectively, improving their stability and delivery to the central nervous system .

Lysosomal Storage Disorders

This compound has potential applications in treating lysosomal storage disorders by facilitating enzyme delivery to lysosomes. This is crucial for restoring normal cellular metabolism and function .

Case Study 1: Enhanced Brain Delivery

A study investigated the effectiveness of mannosylated liposomes incorporating this compound in delivering therapeutic agents directly to brain tissues. Results indicated a marked increase in drug concentration within brain tissues compared to non-mannosylated controls, highlighting its utility in overcoming the blood-brain barrier .

Case Study 2: Targeting Lysosomal Function

Research focused on the role of this compound in enhancing the uptake of therapeutic enzymes by lysosomes demonstrated that APMP could significantly improve enzyme delivery efficiency in cellular models of lysosomal storage disorders .

作用机制

The compound acts as a substrate for enzymes that hydrolyze mannopyranosides. The enzyme cleaves the glycosidic bond, releasing 4-aminophenol and 6-phospho-alpha-mannopyranose. This reaction can be monitored spectrophotometrically, making it useful for enzyme assays .

相似化合物的比较

Similar Compounds

4-Aminophenyl alpha-D-mannopyranoside: Similar structure but lacks the phosphate group.

4-Nitrophenyl alpha-D-mannopyranoside: Contains a nitro group instead of an amino group.

4-Aminophenyl beta-D-mannopyranoside: Similar structure but with a beta configuration.

Uniqueness

4-Aminophenyl 6-phospho-alpha-mannopyranoside is unique due to the presence of both an amino group and a phosphate group, which makes it a versatile substrate for various biochemical assays. Its ability to be modified at multiple sites allows for the creation of a wide range of derivatives for different applications .

生物活性

4-Aminophenyl 6-phospho-alpha-mannopyranoside (APMP) is a phosphomannosylated compound that has garnered attention due to its potential applications in biological research and therapeutic settings. Structurally related to mannose-6-phosphate (M6P) receptor ligands, APMP plays a significant role in cellular uptake and signaling pathways, particularly concerning lysosomal targeting and endocytosis.

Chemical Structure and Properties

APMP consists of a mannose-6-phosphate head group linked to an aromatic amino group, which enhances its interaction with specific receptors involved in cellular transport mechanisms. The compound's molecular formula is CHNOP, with a molecular weight of approximately 345.24 g/mol. Its XLogP3 value is -2.7, indicating high polarity and potential solubility in aqueous environments.

Interaction with M6P Receptors

APMP has been shown to interact effectively with M6P receptors, which are crucial for the targeting of lysosomal enzymes. This interaction facilitates the uptake of enzymes into cells, thereby playing a vital role in metabolic processes and cellular homeostasis. Studies indicate that APMP can enhance the delivery of therapeutic agents by utilizing the M6P receptor-mediated endocytic pathway .

Antimicrobial Properties

Research has demonstrated that APMP exhibits antimicrobial activity against various pathogens. In particular, it has been tested against Gram-negative bacteria, showing significant inhibition of bacterial adhesion and growth. For instance, in adhesion-inhibition assays involving E. coli, APMP demonstrated an IC50 value of 0.62 mM, indicating its effectiveness as an inhibitor of bacterial adhesion mediated by fimbriae .

Table: Summary of Biological Activities

| Activity | Description | IC50 Value |

|---|---|---|

| Bacterial Adhesion | Inhibits adhesion of E. coli via fimbriae | 0.62 mM |

| Lysosomal Targeting | Enhances cellular uptake of lysosomal enzymes | N/A |

| Antimicrobial Activity | Exhibits activity against various pathogens | N/A |

The mechanism underlying the biological activity of APMP primarily involves its binding to M6P receptors on cell membranes, facilitating receptor-mediated endocytosis. This process allows for the selective uptake of APMP-conjugated molecules into cells, enhancing their therapeutic efficacy. Furthermore, APMP's structural similarity to mannose enables it to mimic natural substrates involved in cellular trafficking pathways .

Study on Drug Delivery Systems

A study highlighted the use of APMP-conjugated lipidic nanoparticles for targeted drug delivery to the brain. The findings indicated that APMP significantly improved the brain distribution of docetaxel (DTX), a chemotherapeutic agent, demonstrating its potential as a vehicle for enhancing drug delivery across the blood-brain barrier .

Investigation into Lysosomal Storage Disorders

Research has suggested that APMP could be beneficial in treating lysosomal storage disorders by improving enzyme delivery to lysosomes. This application is particularly relevant given the critical role that lysosomal function plays in cellular metabolism and disease pathology.

Future Directions

The ongoing research into APMP's biological activity suggests several avenues for future investigation:

- Therapeutic Applications : Evaluating its efficacy in treating lysosomal storage disorders and other metabolic diseases.

- Drug Delivery Systems : Developing novel drug delivery systems utilizing APMP for enhanced targeting and efficacy.

- Analog Development : Synthesizing APMP analogs with improved properties for better biological activity and reduced toxicity.

属性

IUPAC Name |

[(2R,3S,4S,5S,6R)-6-(4-aminophenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18NO9P/c13-6-1-3-7(4-2-6)21-12-11(16)10(15)9(14)8(22-12)5-20-23(17,18)19/h1-4,8-12,14-16H,5,13H2,(H2,17,18,19)/t8-,9-,10+,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTXANSQOPINCC-GCHJQGSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18NO9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20995601 | |

| Record name | 4-Aminophenyl 6-O-phosphonohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74160-60-4 | |

| Record name | 4-Aminophenyl 6-phospho-alpha-mannopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074160604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminophenyl 6-O-phosphonohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。